10-Nonadecanol
Overview
Description
10-Nonadecanol, also known as nonadecan-10-ol, is a secondary fatty alcohol with the molecular formula C₁₉H₄₀O. It is characterized by a long hydrocarbon chain with a hydroxyl group attached to the tenth carbon atom. This compound is part of the family of long-chain fatty alcohols, which are known for their various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Nonadecanol can be synthesized through several methods. One common approach involves the reduction of nonadecanoic acid or its derivatives. The reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions. Another method involves the hydrogenation of nonadecanal using a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of nonadecanoic acid or its esters. This process typically involves the use of high-pressure hydrogen gas and a metal catalyst such as nickel or palladium. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting material to the desired alcohol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form nonadecanoic acid. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to nonadecane by using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, forming nonadecyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products Formed:
Oxidation: Nonadecanoic acid.
Reduction: Nonadecane.
Substitution: Nonadecyl chloride.
Scientific Research Applications
10-Nonadecanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its long hydrocarbon chain makes it a valuable component in the study of surfactants and emulsifiers.
Biology: The compound is used in the study of lipid metabolism and the role of long-chain fatty alcohols in biological systems.
Medicine: Research has explored its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: this compound is used in the production of cosmetics, lubricants, and plasticizers. Its emollient properties make it a common ingredient in skincare products.
Mechanism of Action
The mechanism of action of 10-Nonadecanol involves its interaction with lipid membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrocarbon chain provides hydrophobic interactions. This dual nature enables it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery systems, this compound can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes.
Comparison with Similar Compounds
1-Nonadecanol: A primary fatty alcohol with the hydroxyl group attached to the first carbon atom.
10-Octadecanol: A secondary fatty alcohol with one less carbon in the hydrocarbon chain.
10-Eicosanol: A secondary fatty alcohol with one more carbon in the hydrocarbon chain.
Comparison: 10-Nonadecanol is unique due to the position of its hydroxyl group on the tenth carbon atom, which imparts distinct physical and chemical properties compared to primary alcohols like 1-Nonadecanol. The length of the hydrocarbon chain also influences its melting point, solubility, and interaction with lipid membranes, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
nonadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMBVSPXQQUNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168562 | |
Record name | Nonadecan-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16840-84-9 | |
Record name | 10-Nonadecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16840-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecan-10-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016840849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Nonadecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonadecan-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecan-10-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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